molecular formula C14H21N3 B1466068 4-(4-Cyclobutylpiperazin-1-yl)aniline CAS No. 1030627-14-5

4-(4-Cyclobutylpiperazin-1-yl)aniline

Cat. No. B1466068
CAS RN: 1030627-14-5
M. Wt: 231.34 g/mol
InChI Key: KBFWMFUNFCMWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Cyclobutylpiperazin-1-yl)aniline” is an organic compound with a molecular weight of 245.37 . It is a versatile material used in scientific research, with potential applications ranging from drug discovery to materials synthesis.


Molecular Structure Analysis

The molecular structure of “4-(4-Cyclobutylpiperazin-1-yl)aniline” can be analyzed using various techniques. For instance, density functional theory (DFT) can provide detailed insights into the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Cyclobutylpiperazin-1-yl)aniline” include a boiling point of 391.3±37.0 °C, a density of 1.194±0.06 g/cm3, and a pKa of 8.42±0.70 .

Scientific Research Applications

Agrochemical Industry

4-(4-Cyclobutylpiperazin-1-yl)aniline: is a significant organic intermediate in the agrochemical industry . It can be utilized in the synthesis of pesticides and herbicides, where its structural properties may enhance the binding affinity to specific biological targets in pests and weeds, potentially leading to more effective agrochemical agents.

Pharmaceutical Development

In pharmaceuticals, this compound serves as a precursor in the synthesis of various drugs . Its piperazine moiety is a common feature in many pharmaceuticals, indicating its potential use in creating novel therapeutic agents, particularly for neurological disorders due to the piperazine’s ability to cross the blood-brain barrier.

Dyestuff Field

The aniline component of 4-(4-Cyclobutylpiperazin-1-yl)aniline is widely used in the production of dyes . The compound could be involved in the synthesis of new dyes with unique properties such as enhanced color fastness or novel hues, which could be beneficial for textile and printing industries.

Green Chemistry Applications

This compound may be used in green chemistry applications as a safer alternative to more toxic substances used in chemical syntheses . Its potential to act as a catalyst or a reagent in eco-friendly synthesis processes aligns with the principles of green chemistry, aiming to reduce environmental impact.

Conductive Polymers

Substituted anilines, like 4-(4-Cyclobutylpiperazin-1-yl)aniline , are key in developing conductive polymers . These polymers have applications in electronics, such as in the production of anti-static coatings, conductive inks, and as materials for flexible electronic devices.

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and may cause drowsiness or dizziness. It is suspected of causing genetic defects and cancer .

properties

IUPAC Name

4-(4-cyclobutylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c15-12-4-6-14(7-5-12)17-10-8-16(9-11-17)13-2-1-3-13/h4-7,13H,1-3,8-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFWMFUNFCMWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 250-mL round bottom flasked is added 10% Pd/C (100 mg). The flask was sealed with a septum, and flushed with a slow stream of N2. 1-Cyclobutyl-4-(4-nitrophenyl)piperazine (1 g, 3.83 mmol) was dissolved in EtOH (30 mL) and transferred via syringe into the flask. The flask is again flushed with N2 and then it is fitted with a balloon of hydrogen. An outlet needle is inserted through the septum and the flask is flushed with hydrogen before the outlet needle is removed. The resulting slurry is stirred vigorously under the H2 atmosphere at rt. After 24 h the yellow color of the solution dissipates and the hydrogen balloon is removed. The flask is flushed with nitrogen, DCM (10 mL) is added to the reaction mixture, and the resulting slurry is stirred at rt for 1.5 h. The reaction is filtered through a filtration tube packed with a short column of Celite, the Celite washed with DCM (2×20 mL), and the combined filtrate evaporated to dryness on a rotary evaporator. The product is air dried for 48 h and then dried under vacuum for 2 h to provide crude 4-(4-cyclobutylpiperazin-1-yl)aniline (0.87 g, 98% recovery, 100% purity as determined by LC/MS analysis @ UV 254 nm detection). The crude product was used in the next step without further purification. LCMS-ESI (m/z): calcd for C14H21N3, 231; [M+H]+ found, 232.
Name
1-Cyclobutyl-4-(4-nitrophenyl)piperazine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.